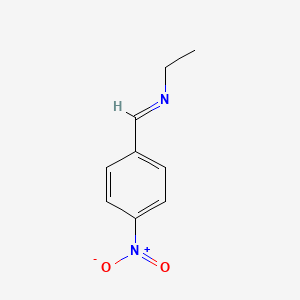

(E)-N-Ethyl-1-(4-nitrophenyl)methanimine

Description

The Imine Functional Group: Fundamental Chemical Significance in Organic Synthesis

An imine is an organic compound that contains a carbon-nitrogen double bond (C=N). wikipedia.orgbyjus.com This functional group is the nitrogen analogue of aldehydes and ketones, where the oxygen atom of the carbonyl group (C=O) is replaced by a nitrogen group (NR). byjus.comscienceinfo.commasterorganicchemistry.com Imines are also commonly referred to as Schiff bases, a term introduced by the German chemist Hugo Schiff in 1864. nih.gov

The formation of imines typically occurs through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgmasterorganicchemistry.com This reaction is a two-step process that involves the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate, which then undergoes dehydration to yield the imine. wikipedia.org

Imines are highly versatile intermediates in organic synthesis due to their reactivity. numberanalytics.com The carbon-nitrogen double bond can undergo a variety of chemical transformations, making imines valuable precursors for the synthesis of more complex molecules, particularly nitrogen-containing heterocyclic compounds. wikipedia.org Key reactions involving imines include:

Hydrolysis: Imines can be readily hydrolyzed back to their constituent primary amine and carbonyl compound, often under acidic conditions. wikipedia.orgmasterorganicchemistry.com

Reduction: The C=N bond can be reduced to a carbon-nitrogen single bond, yielding a secondary amine. This transformation is a cornerstone of reductive amination reactions. scienceinfo.commasterorganicchemistry.com

Nucleophilic Addition: The carbon atom of the imine group is electrophilic and can be attacked by nucleophiles.

Cycloaddition Reactions: Imines can participate in cycloaddition reactions, such as the Imine Diels-Alder reaction, to form cyclic structures. wikipedia.org

The fundamental reactivity of the imine group has established it as a crucial component in the toolbox of synthetic organic chemists for constructing complex molecular architectures. numberanalytics.com

| Property | Description |

| Functional Group | Carbon-Nitrogen Double Bond (C=N) |

| Common Name | Schiff Base |

| Formation | Condensation of a primary amine with an aldehyde or ketone. wikipedia.orgmasterorganicchemistry.com |

| Key Reactions | Hydrolysis, Reduction, Nucleophilic Addition, Cycloaddition. wikipedia.orgscienceinfo.commasterorganicchemistry.com |

| Significance | Versatile intermediate for synthesizing amines and nitrogen-containing heterocycles. wikipedia.orgnumberanalytics.com |

Contextualization of Schiff Bases with Nitrophenyl Moieties within Contemporary Organic Chemistry Research

Schiff bases that incorporate a nitrophenyl group have garnered significant attention in modern chemical research. The nitrophenyl moiety consists of a benzene (B151609) ring substituted with a nitro group (-NO₂). The presence of the electron-withdrawing nitro group profoundly influences the electronic properties of the entire molecule. researchgate.net

This electronic influence makes nitrophenyl-containing Schiff bases valuable in several areas of research:

Synthesis of Heterocyclic Compounds: These Schiff bases are important precursors for synthesizing various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researchgate.netnih.gov

Coordination Chemistry: The nitrogen atom of the imine group can coordinate with metal ions to form stable metal complexes. The electronic properties imparted by the nitrophenyl group can modulate the stability and reactivity of these complexes, making them subjects of study for applications in catalysis. researchgate.netnih.govasianpubs.org

Materials Science: Research has explored the use of Schiff bases with nitrophenyl groups in the development of new materials. For instance, their electronic properties make them candidates for nonlinear optical (NLO) materials, which have potential applications in laser technology and telecommunications. researchgate.net

The synthesis of (E)-N-Ethyl-1-(4-nitrophenyl)methanimine, which features a 4-nitrophenyl group attached to the imine carbon, places it within this important class of compounds being actively investigated for their unique chemical and physical properties.

| Research Area | Significance of Nitrophenyl Schiff Bases |

| Organic Synthesis | Key intermediates for heterocyclic compounds. researchgate.netnih.gov |

| Coordination Chemistry | Form stable metal complexes with potential catalytic activity. researchgate.netasianpubs.org |

| Materials Science | Investigated for applications as nonlinear optical (NLO) materials. researchgate.net |

| Medicinal Chemistry | The core structure is found in many biologically active compounds. researchgate.netnih.gov |

Stereochemical Considerations: Elucidating the (E)-Configuration in Methanimine (B1209239) Structures

The carbon-nitrogen double bond in imines, like the carbon-carbon double bond in alkenes, is subject to stereoisomerism due to restricted rotation. This gives rise to geometric isomers, which are designated as (E) or (Z) based on the spatial arrangement of substituents around the double bond. numberanalytics.com

The assignment of (E) or (Z) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

Priorities are assigned to the two substituents on the carbon atom of the C=N bond based on atomic number. The atom with the higher atomic number receives higher priority.

Priorities are assigned to the two substituents on the nitrogen atom of the C=N bond. A lone pair of electrons is considered to have the lowest priority (atomic number 0).

If the two higher-priority groups (one on the carbon and one on the nitrogen) are on the opposite sides of the double bond, the configuration is designated as (E), from the German entgegen for "opposite". numberanalytics.com

If the two higher-priority groups are on the same side of the double bond, the configuration is designated as (Z), from the German zusammen for "together". numberanalytics.com

In the specific case of This compound , we can apply these rules to elucidate its structure:

On the carbon atom: The two substituents are a 4-nitrophenyl group and a hydrogen atom. The carbon of the nitrophenyl ring has a higher atomic number than hydrogen, so the 4-nitrophenyl group is the higher-priority substituent.

On the nitrogen atom: The two substituents are an ethyl group and a lone pair of electrons. The carbon of the ethyl group has a higher atomic number than the lone pair, making the ethyl group the higher-priority substituent.

Structure

3D Structure

Properties

CAS No. |

25105-58-2 |

|---|---|

Molecular Formula |

C9H10N2O2 |

Molecular Weight |

178.19 g/mol |

IUPAC Name |

N-ethyl-1-(4-nitrophenyl)methanimine |

InChI |

InChI=1S/C9H10N2O2/c1-2-10-7-8-3-5-9(6-4-8)11(12)13/h3-7H,2H2,1H3 |

InChI Key |

MZXACNROJRTMBS-UHFFFAOYSA-N |

Canonical SMILES |

CCN=CC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for E N Ethyl 1 4 Nitrophenyl Methanimine and Analogues

Conventional Condensation Protocols for Imine Formation

The most traditional and widely employed method for imine synthesis is the direct condensation of a primary amine with an aldehyde or ketone. This reversible reaction typically requires the removal of the water byproduct to drive the equilibrium toward the formation of the imine.

Amine-Aldehyde Condensation Reactions in Solution-Phase Synthesis

The solution-phase synthesis of (E)-N-Ethyl-1-(4-nitrophenyl)methanimine involves the direct reaction of 4-nitrobenzaldehyde (B150856) and ethylamine. researchgate.net In a typical procedure, equimolar amounts of the aldehyde and amine are dissolved in a suitable organic solvent, such as toluene, ethanol (B145695), or dichloromethane. The reaction is often heated to reflux to facilitate the condensation and the removal of water. thebrpi.org

To drive the reaction to completion, water is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus, particularly when using solvents like toluene. nih.gov Alternatively, dehydrating agents such as anhydrous magnesium sulfate (B86663) or molecular sieves can be added directly to the reaction mixture. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is typically isolated by removal of the solvent and purification through recrystallization or column chromatography.

The general reaction is as follows:

4-Nitrobenzaldehyde + Ethylamine ⇌ this compound + Water

An example of a similar reaction involves the synthesis of an imine from 4-nitrobenzaldehyde and 4-methoxyaniline, which was successfully carried out at room temperature in various citrus juices, highlighting the versatility of the reaction conditions. tandfonline.comresearchgate.net

Catalytic Approaches in Imine Synthesis: Brønsted Acid and Lewis Acid Catalysis

The rate of imine formation can be significantly enhanced through catalysis. Both Brønsted and Lewis acids are effective in activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine. nih.gov

Brønsted Acid Catalysis: A catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (PTSA) or acetic acid, is commonly added to the reaction mixture. The acid protonates the carbonyl oxygen of 4-nitrobenzaldehyde, increasing the electrophilicity of the carbonyl carbon. This facilitates the initial nucleophilic attack by ethylamine. The acid also catalyzes the subsequent dehydration of the hemiaminal intermediate. The general mechanism involves the following steps:

Protonation of the carbonyl oxygen.

Nucleophilic attack by the amine to form a protonated hemiaminal.

Proton transfer from the nitrogen to the oxygen.

Elimination of water to form a protonated imine (iminium ion).

Deprotonation to yield the final imine product.

Brønsted acids have been shown to be effective catalysts in multicomponent reactions for the synthesis of highly functionalized γ-lactam derivatives, where imines are generated in situ from benzaldehydes and amines. nih.gov

Lewis Acid Catalysis: Lewis acids, such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), or scandium triflate (Sc(OTf)₃), can also be employed to catalyze imine formation. uwo.ca The Lewis acid coordinates to the carbonyl oxygen, which, similar to protonation, increases the electrophilicity of the carbonyl carbon. Lewis acid catalysis is particularly useful for less reactive aldehydes or amines. In some instances, Lewis acids can also act as dehydrating agents. The choice of catalyst can influence the reaction rate and, in some cases, the stereoselectivity of the product. Lewis acids are known to be suitable for catalytic activation in direct-type Mannich reactions, which proceed via an imine intermediate. nih.gov

| Catalyst Type | Example Catalyst | Role in Imine Synthesis |

| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Protonates the carbonyl oxygen, increasing electrophilicity. |

| Brønsted Acid | Acetic Acid | Catalyzes both the addition and dehydration steps. |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Coordinates to the carbonyl oxygen to activate the aldehyde. |

| Lewis Acid | Titanium Tetrachloride (TiCl₄) | Potent Lewis acid catalyst, often used for challenging substrates. |

Advanced Synthetic Pathways for N-Substituted 1-(4-nitrophenyl)methanimines

Beyond conventional condensation, several advanced synthetic strategies have been developed for the synthesis of N-substituted imines, offering advantages in terms of efficiency, atom economy, and molecular diversity.

One such approach is the reductive cross-coupling of nitroarenes . This method allows for the construction of N-substituted arylamine derivatives directly from nitroaromatics, avoiding the need for pre-formed anilines. rsc.org In the context of the target molecule's analogues, a nitroarene could be coupled with an appropriate partner to form the imine in a more convergent manner.

Multicomponent reactions (MCRs) represent another powerful tool for the synthesis of complex molecules from three or more starting materials in a one-pot reaction. nih.gov Imines are common intermediates in MCRs. For instance, a three-component reaction of an aldehyde, an amine, and a third component (e.g., a cyanide source in the Strecker reaction or a 1,3-dicarbonyl compound) can lead to the formation of highly functionalized products where the imine is generated in situ. nih.gov This strategy allows for the rapid generation of a library of N-substituted 1-(4-nitrophenyl)methanimine analogues by varying the starting components.

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

The optimization of reaction conditions is crucial for maximizing the yield and controlling the stereoselectivity of imine synthesis. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For the synthesis of this compound, the E-isomer is generally the thermodynamically more stable product due to reduced steric hindrance. However, careful control of reaction conditions can ensure high stereoselectivity.

A study on the oxidative dehydrogenative coupling of amines and alcohols to form imines using a copper-based metal-organic framework (Cu-MOF) as a catalyst highlighted the importance of solvent choice. researchgate.net The highest yields were obtained in tetrahydrofuran (B95107) (THF), while other solvents like dimethylformamide (DMF) and acetonitrile (B52724) (CH₃CN) were less effective. The amount of catalyst is also a critical parameter, with 10 mol% of the Cu-MOF providing the optimal results in that particular study. researchgate.net

The introduction of bulky substituents on the nitrogen atom or the use of specific catalysts can influence the E/Z ratio of the resulting imines. While for many applications a mixture of isomers may be acceptable, for others, such as in the synthesis of pharmaceuticals or in asymmetric catalysis, a high degree of stereochemical purity is required. dicp.ac.cn

| Parameter | Effect on Yield and Stereoselectivity | Example |

| Solvent | Can influence reaction rate and equilibrium position. | THF was found to be optimal in a Cu-MOF catalyzed imine synthesis. researchgate.net |

| Catalyst | Can significantly increase reaction rate and may influence stereoselectivity. | 10 mol% Cu-MOF was optimal for a specific imine synthesis. researchgate.net |

| Temperature | Higher temperatures can increase reaction rates but may lead to side reactions. | Room temperature is sufficient for some highly reactive substrates. peerj.com |

| Water Removal | Crucial for driving the equilibrium towards the product. | Use of a Dean-Stark trap or dehydrating agents. nih.gov |

Green Chemistry Principles in Imine Synthesis: Environmentally Benign Approaches

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, in line with the principles of green chemistry. This is particularly relevant for imine synthesis, which traditionally can involve hazardous solvents and energy-intensive conditions.

A notable green approach is the use of supercritical carbon dioxide (sc-CO₂) as a reaction medium . chemistryviews.org This method avoids the use of conventional organic solvents. In the synthesis of various aldimines and ketimines, sc-CO₂ acts as both a solvent and a promoter, with the reaction proceeding at mild temperatures (e.g., 35 °C). chemistryviews.org The water produced during the reaction forms carbonic acid with CO₂, which autocatalyzes the condensation. chemistryviews.org

The use of heterogeneous catalysts , such as Amberlyst® 15, also aligns with green chemistry principles. peerj.com These catalysts can be easily separated from the reaction mixture and recycled, reducing waste. Amberlyst® 15 has been successfully used for the synthesis of a variety of imines under solvent-free conditions at room temperature, with excellent yields and short reaction times. peerj.com

Other green strategies include:

Solvent-free reactions: Conducting the reaction by simply mixing the aldehyde and amine, often with gentle heating or grinding, eliminates the need for a solvent altogether. scirp.orgjocpr.com

Use of greener solvents: When a solvent is necessary, more benign alternatives to traditional chlorinated or aromatic hydrocarbon solvents are preferred. For example, citrus juice has been demonstrated as an effective and environmentally friendly medium for imine synthesis. tandfonline.comresearchgate.net

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Mechanochemical Synthesis of Imine Compounds

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), has emerged as a powerful and sustainable method for organic synthesis. The mechanochemical synthesis of imines is typically performed under solvent-free conditions, which significantly reduces waste and environmental impact. nih.gov

In a typical mechanochemical procedure for imine synthesis, equimolar amounts of the aldehyde (e.g., 4-nitrobenzaldehyde) and the amine (e.g., ethylamine) are ground together in a mortar and pestle or a ball mill. nih.gov The reaction often proceeds rapidly at room temperature, with high yields and without the need for a catalyst. nih.gov This method is not only environmentally friendly but also can be easily scaled up. nih.gov

The advantages of mechanochemical synthesis include:

Solvent-free conditions: Eliminates the need for potentially toxic and volatile organic solvents.

Rapid reaction times: Reactions are often complete within minutes.

High yields: Often provides products in excellent yields.

Energy efficiency: Can be more energy-efficient than conventional heating methods.

Mechanochemical methods have been successfully applied to the synthesis of a variety of imines, including those derived from fluorinated benzaldehydes and various anilines and benzylamines. nih.gov

Advanced Spectroscopic and Structural Characterization

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Chromophoric Properties and Electronic Transitions

The chromophoric system of this compound is dominated by the nitrophenyl group and the C=N imine bond, which are part of a larger conjugated system. The electronic absorption spectrum of this compound is expected to exhibit characteristic bands arising from π→π* and n→π* transitions. truman.edulibretexts.org

The π→π* transitions, which are typically of high intensity, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system that includes the benzene (B151609) ring, the imine double bond, and the nitro group. libretexts.org These transitions are responsible for the strong absorption bands in the UV region. For similar aromatic imines, these high-energy absorptions are generally observed. researchgate.net

The n→π* transitions involve the promotion of an electron from a non-bonding orbital, primarily from the lone pair of the nitrogen atom in the imine group, to an antibonding π* orbital. youtube.com These transitions are generally of lower intensity compared to π→π* transitions and are expected to appear at longer wavelengths. libretexts.org The presence of the electron-withdrawing nitro group is likely to influence the energy of these transitions.

Anticipated UV-Vis Absorption Data

| Type of Transition | Expected Wavelength Range (nm) | Relative Intensity |

| π→π | ~200-300 | High |

| n→π | ~300-400 | Low |

Solvatochromic Effects on Absorption Maxima

The position of the absorption maxima in the UV-Vis spectrum of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. sciencepublishinggroup.combiointerfaceresearch.com The solvent can differentially stabilize the ground and excited states of the molecule, leading to shifts in the absorption bands. researchgate.net

For π→π* transitions, an increase in solvent polarity typically leads to a bathochromic (red) shift, i.e., a shift to longer wavelengths. libretexts.org This is because the excited state is often more polar than the ground state and is therefore better stabilized by polar solvents. mdpi.com

Conversely, for n→π* transitions, an increase in solvent polarity usually results in a hypsochromic (blue) shift, a shift to shorter wavelengths. libretexts.org This is attributed to the stabilization of the non-bonding electrons in the ground state by polar solvents through interactions such as hydrogen bonding, which increases the energy required for the transition. researchgate.net Studies on similar compounds have demonstrated these characteristic shifts in various solvents. biointerfaceresearch.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of this compound. The molecular formula of this compound is C9H10N2O2, which corresponds to a molecular weight of approximately 178.18 g/mol . The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 178.

The fragmentation pattern in the mass spectrum would provide valuable structural information. Common fragmentation pathways for aromatic nitro compounds often involve the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2). nih.gov For imines, cleavage of the C-N and C=N bonds is also a characteristic fragmentation route. miamioh.edu

Expected Fragmentation Pattern

| Fragment Ion | Proposed Structure/Loss |

| [M]+• | Molecular ion of this compound |

| [M-NO2]+ | Loss of the nitro group |

| [C7H7N]+ | Cleavage leading to a benzonitrile-related fragment |

| [C2H5N]+ | Fragment corresponding to the ethyl-imine portion |

Solid-State Structure Determination by X-ray Crystallography

While a specific crystal structure for this compound has not been reported in the reviewed literature, the solid-state structure of related nitrophenyl imines has been determined by X-ray crystallography. researchgate.net Based on these related structures, we can predict the likely structural features of the target compound.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For (E)-N-Ethyl-1-(4-nitrophenyl)methanimine, DFT calculations, often employing functionals like B3LYP, provide a foundational understanding of its behavior at the molecular level.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability; a smaller gap suggests higher reactivity and lower stability.

For Schiff bases containing a 4-nitrophenyl group, the HOMO is typically localized over the phenyl ring and the imine group, while the LUMO is often concentrated on the electron-withdrawing nitro group and the associated phenyl ring. This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part of the molecule upon electronic excitation. Theoretical calculations for analogous 4-nitrophenyl Schiff bases have shown HOMO-LUMO energy gaps that indicate significant charge transfer character, which is a prerequisite for enhanced nonlinear optical properties. The specific energies for this compound would be determined by the precise computational method and basis set used.

Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Nitrophenyl Schiff Bases (Note: Data for illustrative purposes based on similar compounds, as specific values for the title compound are not available in the cited literature.)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -2.5 to -3.5 |

| Energy Gap (ΔE) | 3.5 to 4.5 |

This interactive table is based on typical values found for structurally related compounds.

Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular bonding and interaction among bonds. It provides a detailed picture of charge transfer and hyperconjugative interactions by analyzing the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The stabilization energy E(2) associated with these interactions quantifies the strength of the delocalization.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, the MEP surface would show the most negative potential (red) localized on the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. The nitrogen atom of the imine group would also exhibit a region of negative potential. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would show positive potential (blue), identifying them as sites for nucleophilic interactions. The MEP map is thus an invaluable tool for predicting how the molecule will interact with other chemical species.

Theoretical vibrational frequency calculations using DFT methods are essential for the assignment of experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum, when compared with experimental data, allows for a precise assignment of the vibrational modes of the molecule to specific bond stretches, bends, and torsions.

Key vibrational modes for this compound would include the C=N imine stretch, the symmetric and asymmetric stretches of the NO2 group, C-H stretching of the aromatic ring and the ethyl group, and various ring deformation modes. The comparison between calculated and experimental frequencies often requires the use of a scaling factor to account for anharmonicity and the limitations of the theoretical method, but the agreement is typically very good, confirming the optimized molecular structure.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are excellent candidates for nonlinear optical (NLO) materials. NLO materials have applications in technologies such as optical switching and frequency conversion. Computational methods can predict NLO properties like the first hyperpolarizability (β), which is a measure of the second-order NLO response.

The presence of the electron-donating ethyl-imine group and the strongly electron-withdrawing nitro group, connected by a π-conjugated phenyl ring, creates a classic donor-π-acceptor (D-π-A) structure. This architecture is known to enhance the molecular hyperpolarizability. DFT calculations can quantify the components of the hyperpolarizability tensor and the total hyperpolarizability (β_tot). Studies on similar Schiff bases have shown that such compounds can possess significantly larger β values than standard NLO materials like urea, indicating their potential for use in advanced photonic applications. The magnitude of β is highly dependent on the efficiency of the charge transfer from the donor to the acceptor, which is directly related to the HOMO-LUMO energy gap.

Table 2: Calculated Nonlinear Optical Properties for a Representative D-π-A Schiff Base (Note: This table provides illustrative data for comparison, as specific values for the title compound are not available in the cited literature.)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~8-10 Debye |

| Polarizability (α) | ~200-250 (a.u.) |

| First Hyperpolarizability (β_tot) | >1000 x 10-33 esu |

This interactive table showcases typical NLO properties for compounds with similar structures.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Stability Analysis

While quantum mechanical calculations are excellent for understanding the properties of a single, optimized molecular geometry, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulations can be used to explore the conformational space of flexible molecules like this compound, particularly concerning the rotation around single bonds, such as the C-N bonds.

By simulating the molecule's motion at a given temperature, MD can reveal the most stable conformations and the energy barriers between them. This is particularly relevant for understanding how the molecule might behave in different environments, such as in solution or within a crystal lattice. MD simulations can also be used to study the stability of molecular aggregates and to understand intermolecular interactions, providing a bridge between the properties of a single molecule and the behavior of the bulk material. For Schiff bases, MD can help elucidate the dynamics of protein-ligand interactions in biological contexts or packing arrangements in the solid state.

Quantitative Structure-Activity Relationship (QSAR) Studies Utilizing Quantum Chemical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in medicinal chemistry and toxicology for predicting the biological activities of chemical compounds based on their molecular structures. For nitroaromatic compounds and Schiff bases, quantum chemical descriptors are instrumental in developing these predictive models. These descriptors, derived from the electronic structure of the molecule, can quantify aspects of reactivity, stability, and intermolecular interactions.

For a compound like this compound, several quantum chemical descriptors would be crucial in defining its potential biological activity. Studies on similar nitroaromatic compounds have consistently highlighted the importance of descriptors related to the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO (ELUMO) is frequently correlated with the mutagenicity and toxicity of nitroaromatic compounds, as it relates to the molecule's ability to accept an electron, a key step in the metabolic activation of these compounds to toxic species. researchgate.netmdpi.comnih.gov Similarly, the energy of the HOMO (EHOMO) is related to the molecule's electron-donating capacity and can be important for various biological interactions. asianpubs.orgucsb.edu

Other significant descriptors include the dipole moment, which influences solubility and the ability to engage in polar interactions, and various energetic parameters such as the heat of formation (ΔHf), which provides insight into the molecule's thermodynamic stability. asianpubs.orgresearchgate.net The distribution of charges on the atoms, particularly on the nitro group and the imine nitrogen, is also a critical factor in determining how the molecule interacts with biological targets.

The following table outlines key quantum chemical descriptors and their potential relevance to the bioactivity of this compound, based on QSAR studies of related compounds.

| Descriptor | Symbol | Significance in QSAR Models for Related Compounds | Potential Implication for this compound |

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Correlates with the electron-donating ability of a molecule. asianpubs.orgucsb.edu | Influences the compound's potential to participate in charge-transfer interactions and its metabolic stability. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Often a primary determinant of the mutagenicity and toxicity of nitroaromatic compounds. researchgate.netmdpi.comnih.gov | A lower ELUMO may suggest a higher propensity for bioreduction of the nitro group, potentially leading to toxic effects. |

| HOMO-LUMO Energy Gap | ΔE | Indicates the chemical reactivity and kinetic stability of the molecule. | A smaller energy gap suggests higher reactivity, which could be linked to increased biological activity. |

| Dipole Moment | µ | Affects polarity, solubility, and the ability to form dipole-dipole interactions with biological receptors. | A significant dipole moment would enhance interactions with polar sites on biological macromolecules. |

| Heat of Formation | ΔHf | Relates to the thermodynamic stability of the compound. researchgate.net | Provides a baseline for comparing the relative stability with other analogues in a QSAR study. |

| Atomic Charges | q | The charge distribution highlights sites for electrostatic interactions, such as hydrogen bonding. | The negative charge on the oxygen atoms of the nitro group and the partial charge on the imine nitrogen are likely key interaction sites. |

These descriptors, calculated using computational methods like Density Functional Theory (DFT), would form the basis for constructing QSAR models to predict various activities of this compound, such as its potential antimicrobial, anticancer, or toxicological properties.

Computational Modeling of Host-Guest Interactions

The ability of this compound to act as a guest molecule in a host-guest complex can be effectively investigated using computational modeling. Such studies are crucial for applications in drug delivery, sensing, and catalysis. The interactions between the guest molecule and a host (e.g., cyclodextrins, calixarenes, or synthetic molecular cages) are governed by a variety of non-covalent forces.

Computational methods, ranging from molecular mechanics to quantum mechanics, can be employed to predict the geometry and stability of the host-guest complex. nih.govnih.gov For this compound, several types of interactions would be anticipated to play a significant role in complex formation:

Hydrogen Bonding: The oxygen atoms of the nitro group and the nitrogen atom of the imine can act as hydrogen bond acceptors. Host molecules with hydrogen bond donor functionalities (e.g., hydroxyl groups on cyclodextrins) could form strong interactions with these sites.

π-π Stacking: The electron-deficient nitrophenyl ring of the guest can engage in π-π stacking interactions with electron-rich aromatic rings of a host molecule.

Hydrophobic Interactions: The ethyl group and the aromatic ring contribute to the molecule's hydrophobicity, which can drive the inclusion of these parts of the molecule into the nonpolar cavity of a host like a cyclodextrin (B1172386) when in an aqueous environment.

The following table summarizes the potential interactions of this compound with hypothetical host molecules, highlighting the molecular moieties involved.

| Type of Interaction | Guest Moiety Involved | Potential Host Moiety | Significance in Complex Formation |

| Hydrogen Bonding | Nitro group (oxygen atoms), Imine group (nitrogen atom) | Hydroxyl groups, Amide groups | Provides specificity and directionality to the binding. |

| π-π Stacking | Nitrophenyl ring | Aromatic rings of the host | Contributes significantly to the binding energy, especially with aromatic hosts. |

| Hydrophobic Interactions | Ethyl group, Phenyl ring | Nonpolar cavity of the host | A primary driving force for complexation in aqueous solutions. |

| van der Waals Forces | Entire molecule | Entire inner surface of the host cavity | Enhances the overall stability of the host-guest complex. |

Computational modeling of these interactions would allow for the prediction of the most stable orientation of the guest molecule within the host cavity and the calculation of the binding free energy, providing valuable insights for the design of novel supramolecular systems.

Reactivity Profiles and Mechanistic Insights

Electrophilic and Nucleophilic Character of the Imine Moiety

The imine moiety in (E)-N-Ethyl-1-(4-nitrophenyl)methanimine possesses both electrophilic and nucleophilic characteristics. The carbon atom of the C=N double bond is electrophilic, making it susceptible to attack by nucleophiles. This electrophilicity is significantly enhanced by the strong electron-withdrawing effect of the para-nitro group on the phenyl ring. The nitro group delocalizes electron density from the imine carbon, increasing its partial positive charge and making it a more potent electrophilic center.

Computational studies on similar imine structures, through methods like Density Functional Theory (DFT), often utilize Molecular Electrostatic Potential (MEP) maps to visualize the electronic distribution. researchgate.netresearchgate.net In such maps, electron-rich regions (nucleophilic sites) are typically colored red, while electron-poor regions (electrophilic sites) are colored blue. For this compound, an MEP analysis would be expected to show a region of high positive potential (blue) around the imine carbon and the hydrogens of the ethyl group, and a region of high negative potential (red) around the nitrogen atom and the oxygen atoms of the nitro group. This distribution underscores the dual reactivity of the imine moiety.

Table 1: Predicted Electrophilic and Nucleophilic Sites

| Site | Character | Influencing Factors |

|---|---|---|

| Imine Carbon (C=N) | Electrophilic | Electron-withdrawing 4-nitrophenyl group |

| Imine Nitrogen (C=N) | Nucleophilic | Lone pair of electrons |

| Nitro Group Oxygens | Nucleophilic | High electronegativity and lone pairs |

Investigations into Reaction Mechanisms Involving the Methanimine (B1209239) Functional Group

While specific mechanistic studies on this compound are not extensively documented, the reaction mechanisms of imines are well-established and can be extrapolated to this compound.

Hydrolysis: Imines can undergo hydrolysis back to their parent aldehyde (4-nitrobenzaldehyde) and primary amine (ethylamine). This reaction is typically catalyzed by acid and proceeds via protonation of the imine nitrogen, followed by nucleophilic attack of water on the imine carbon.

Reduction: The imine double bond can be reduced to form a secondary amine, N-ethyl-1-(4-nitrophenyl)methanamine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. The reaction involves the addition of a hydride or hydrogen across the C=N bond.

Nucleophilic Addition: The electrophilic imine carbon is a target for various nucleophiles, including organometallic reagents (e.g., Grignard reagents) and enolates. This reaction is fundamental for forming new carbon-carbon bonds. The mechanism involves the direct attack of the nucleophile on the imine carbon, forming a new tetrahedral intermediate which is then protonated.

Cycloaddition Reactions: Imines can participate as dienophiles or azadienes in cycloaddition reactions, such as [4+2] (Diels-Alder) or [2+2] cycloadditions, to form heterocyclic compounds. The specific role of the imine depends on the electronic nature of the reaction partner. The electron-withdrawing nitrophenyl group would make the imine in this compound a more electron-poor component, favoring its reaction with electron-rich dienes in hetero-Diels-Alder reactions.

Photochemical Transformations and Photo-switching Behavior of Related Imine Systems

Aryl imines are known to exhibit photochemical reactivity, primarily through E/Z (trans/cis) isomerization around the C=N double bond upon irradiation with UV light. The thermodynamically more stable (E)-isomer can be converted to the (Z)-isomer, which may then thermally or photochemically revert to the (E)-form. This photo-switching behavior is a topic of interest for the development of molecular switches and light-responsive materials.

Studies on related heterocyclic imines have shown that UV irradiation promotes this trans-cis photoisomerization, leading to a photostationary state containing a mixture of both isomers. The thermal cis-trans re-isomerization can occur on a timescale of seconds to minutes at room temperature. The rate of this thermal relaxation can be influenced by substituents on the aromatic rings.

Electrochemical Reduction Pathways and Electron Transfer Processes

The electrochemical behavior of this compound is expected to be dominated by the reduction of the 4-nitrophenyl group. This functional group is well-known to be electrochemically active. The reduction of aromatic nitro compounds in aprotic solvents typically proceeds through a series of single-electron transfer steps.

The initial step is the reversible one-electron reduction to form a radical anion (Ar-NO₂⁻•). This species can be stable under certain conditions and can be detected by techniques like cyclic voltammetry. Further reduction can lead to the formation of a dianion, which is generally unstable and may undergo subsequent chemical reactions.

In protic media, the reduction pathway is more complex and involves multiple electron and proton transfer steps, leading to products such as the corresponding nitroso, hydroxylamino, and ultimately the amino group (-NH₂). The exact reduction potential and the nature of the products would depend on factors like the solvent, pH, and the electrode material. It is well-established that the 4-nitrophenyl group can be electrochemically reduced to a 4-aminophenyl group.

The imine C=N bond can also be subject to electrochemical reduction, typically at more negative potentials than the nitro group. Therefore, a stepwise reduction process would be anticipated, with the nitro group being reduced first.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-nitrobenzaldehyde (B150856) |

| Ethylamine |

Derivatives and Functionalization of the E N Ethyl 1 4 Nitrophenyl Methanimine Scaffold

Synthesis and Characterization of Alkyl and Aryl Substituted Methanimine (B1209239) Analogues

The synthesis of (E)-N-Ethyl-1-(4-nitrophenyl)methanimine and its analogues is typically achieved through the condensation reaction of 4-nitrobenzaldehyde (B150856) with a primary amine, in this case, ethylamine. This reaction is a classic example of Schiff base formation, often catalyzed by a few drops of acid and carried out in a solvent like ethanol (B145695). The general synthetic scheme allows for the straightforward introduction of a wide variety of substituents on the nitrogen atom by simply changing the primary amine reactant.

The characterization of these methanimine analogues relies on standard spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic C=N stretching vibration of the imine group, which typically appears in the range of 1600-1650 cm⁻¹. nih.gov ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the molecular structure, confirming the presence of the aromatic and alkyl or aryl groups and the methine proton of the imine linkage.

While a comprehensive library of alkyl and aryl substituted analogues of this compound is not extensively documented in a single source, numerous studies report the synthesis and characterization of structurally related Schiff bases derived from 4-nitrobenzaldehyde. These examples serve to illustrate the general synthetic accessibility and spectroscopic characteristics of this class of compounds.

For instance, the reaction of 4-nitrobenzaldehyde with 5-chloro-2-aminobenzoic acid in hot absolute ethanol with a few drops of glacial acetic acid yields the corresponding Schiff base, 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid. nih.govijmcmed.org The product was characterized by an IR band at 1618.28 cm⁻¹ corresponding to the -HC=N- group. nih.govijmcmed.org Similarly, condensation with m-nitroaniline produces 1-nitro-4-(1-imino,4-nitrophenyl)benzene. ijtsrd.comslideshare.net

The synthesis of chiral Schiff base ligands has been accomplished by reacting 4-nitrobenzaldehyde with (1R,2R)-(-)-1,2-diaminocyclohexane. researchgate.netnih.gov These reactions demonstrate the versatility of the synthetic methodology.

Table 1: Synthesis and Characterization of Selected (E)-1-(4-nitrophenyl)methanimine Analogues

| Amine Reactant | Product Name | Solvent | Catalyst | Key IR (C=N) (cm⁻¹) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|---|

| 5-chloro-2-aminobenzoic acid | 5-chloro-2-((4-nitrobenzylidene)amino)benzoic acid | Ethanol | Acetic Acid | 1618.28 | 182-185 | nih.govijmcmed.org |

| m-nitroaniline | 1-nitro-4-((3-nitrobenzylidene)amino)benzene | Ethanol | NaOH | 1625 | 135 | ijtsrd.com |

Incorporation of the 4-nitrophenylmethanimine Unit into Polymeric and Supramolecular Architectures

The 4-nitrophenylmethanimine moiety possesses structural and electronic features that make it a candidate for incorporation into larger molecular assemblies such as polymers and supramolecular structures. The imine linkage offers a degree of rotational freedom, while the planar phenyl ring and the polar nitro group can participate in non-covalent interactions like π-π stacking and hydrogen bonding, which are crucial for the formation of ordered supramolecular architectures. lookchem.com

While direct polymerization of this compound has not been extensively reported, related structures containing the 4-nitrophenyl group have been successfully incorporated into polymeric backbones. For example, N-(4-Nitrophenyl) maleimide (B117702) has been synthesized and copolymerized with cinnamic acid via free radical polymerization. ijert.org This demonstrates that the 4-nitrophenyl unit is stable to polymerization conditions and can be integrated into polymer chains. The resulting polymers often exhibit enhanced thermal stability due to the rigid imide rings and the polar nature of the nitro group. ijert.org

In the realm of supramolecular chemistry, Schiff bases are well-known for their ability to form ordered structures through hydrogen bonding and other weak interactions. The design and construction of transition metal supramolecular complexes with amino-acid-based Schiff bases is an active area of research. lookchem.com Although specific studies on the supramolecular chemistry of this compound are scarce, the general principles suggest its potential to form such architectures. The nitrogen atom of the imine can act as a hydrogen bond acceptor, while the aromatic protons can act as donors. The electron-deficient nitrophenyl ring can also engage in π-π stacking interactions with electron-rich aromatic systems.

Modification of the Nitro Group for Diverse Functionalities

The nitro group on the 4-nitrophenylmethanimine scaffold is a versatile functional group that can be chemically transformed to introduce a wide range of other functionalities, thereby modulating the electronic and chemical properties of the molecule. The reduction of the nitro group is one of the most common and useful transformations in organic synthesis. orgoreview.comwikipedia.org

Reduction to Amines: The most frequent modification of the aromatic nitro group is its reduction to a primary amine (aniline). This transformation is of great industrial importance and can be achieved using various reagents. orgoreview.comyoutube.com Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium on carbon (H₂/Pd-C) or using reducing metals in acidic media, such as iron in the presence of hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂). youtube.comsci-hub.st The resulting 4-aminophenylmethanimine derivative introduces a nucleophilic and basic site into the molecule, which can be further functionalized, for example, through diazotization or acylation.

Reduction to Intermediate Oxidation States: It is also possible to selectively reduce the nitro group to intermediate oxidation states, yielding different functional groups.

Hydroxylamines: Partial reduction of the nitro group can lead to the formation of N-phenylhydroxylamines. This can be achieved using reagents like zinc dust in the presence of ammonium (B1175870) chloride. wikipedia.org

Hydrazines: Treatment of nitroarenes with excess zinc metal can result in the formation of N,N'-diarylhydrazine compounds. wikipedia.org

Azo Compounds: The use of certain metal hydrides can lead to the formation of azo compounds, where two aromatic units are linked by a -N=N- double bond. wikipedia.org

These transformations significantly expand the chemical space accessible from the this compound precursor, allowing for the synthesis of derivatives with a wide array of electronic and functional properties.

Design of Bis-methanimine Compounds and Their Derivatives

Bis-methanimine compounds, also known as bis-Schiff bases, are molecules containing two imine functionalities. These compounds are of significant interest as ligands in coordination chemistry, capable of forming stable complexes with various metal ions. The synthesis of bis-methanimine derivatives based on the 4-nitrophenylmethanimine scaffold can be readily achieved by reacting two equivalents of 4-nitrobenzaldehyde with a diamine.

A common strategy involves the use of aromatic diamines such as o-phenylenediamine (B120857) or aliphatic diamines like 1,2-diaminocyclohexane. For example, the condensation of 4-nitro-o-phenylenediamine (B140028) with benzaldehyde (B42025) and its derivatives has been reported to yield bis-Schiff bases. researchgate.net Similarly, the reaction of two equivalents of 4-nitrobenzaldehyde with o-phenylenediamine leads to the formation of a bis-methanimine where the two imine groups are linked by the phenylene bridge. nih.gov

The synthesis of N,N'-bis(4-nitrobenzylidene)cyclohexane-1,2-diamine from 4-nitrobenzaldehyde and (1R,2R)-(-)-1,2-diaminocyclohexane has been reported, yielding a chiral bis-Schiff base. nih.gov Such chiral ligands are particularly valuable in asymmetric catalysis.

Another example is N,1-bis(4-nitrophenyl)methanimine, which is formed from the condensation of 4-nitrobenzaldehyde and 4-nitroaniline. nih.gov

Table 2: Examples of Bis-methanimine Compounds Derived from 4-Nitrobenzaldehyde

| Diamine/Amine Reactant | Product Name | Synthetic Approach | Reference |

|---|---|---|---|

| o-phenylenediamine | N,N'-bis(4-nitrobenzylidene)benzene-1,2-diamine | Condensation of 2 eq. 4-nitrobenzaldehyde with 1 eq. o-phenylenediamine | nih.gov |

| (1R,2R)-(-)-1,2-diaminocyclohexane | N,N'-bis(4-nitrobenzylidene)cyclohexane-1,2-diamine | Condensation of 2 eq. 4-nitrobenzaldehyde with 1 eq. (1R,2R)-(-)-1,2-diaminocyclohexane | nih.gov |

These bis-methanimine structures offer the potential to create complex coordination polymers and metal-organic frameworks due to their multiple binding sites. The electronic properties of these ligands, and consequently their metal complexes, can be fine-tuned by the persistent 4-nitrophenyl groups.

Advanced Applications in Chemical Science and Materials Research

Role as a Versatile Intermediate and Building Block in Complex Organic Synthesis

(E)-N-Ethyl-1-(4-nitrophenyl)methanimine, a member of the Schiff base family of compounds, serves as a valuable and versatile intermediate in the field of organic synthesis. Its structural features, particularly the reactive imine (C=N) bond and the electron-withdrawing nature of the 4-nitrophenyl group, make it a prime candidate for the construction of more complex molecular architectures, including various heterocyclic compounds.

The nitrophenyl moiety, in particular, is a common feature in compounds used for the synthesis of biologically and pharmaceutically relevant scaffolds. For instance, related compounds containing a 4-nitrophenyl group have been utilized in the regioselective cyclocondensation reactions to form 5,6,7,8-tetrahydroisoquinolines. mdpi.com This highlights the potential of the 4-nitrophenyl group within this compound to direct and facilitate the formation of intricate cyclic systems. The imine functionality itself is a key reactive site, participating in a variety of chemical transformations such as cycloaddition, reduction, and addition reactions, allowing for the introduction of diverse functional groups and the building of molecular complexity.

The general utility of Schiff bases as intermediates is well-established, as they are pivotal in the synthesis of numerous heterocyclic compounds. chemijournal.com The presence of the ethyl group on the nitrogen atom of this compound can influence its solubility and reactivity compared to other N-substituted imines, potentially offering advantages in specific synthetic applications. While extensive research specifically detailing the use of this compound as a building block is still developing, the known reactivity of its constituent functional groups positions it as a promising precursor for the synthesis of a wide array of complex organic molecules.

Contribution to the Development of Novel Functional Materials

The unique electronic and structural characteristics of this compound lend themselves to the development of novel functional materials with tailored properties. Its applications are being explored in the fields of optoelectronics and corrosion inhibition, where the interplay of its aromatic ring, imine linkage, and nitro group is crucial.

Optoelectronic Materials and Non-Linear Optical Devices

Schiff bases containing a 4-nitrophenyl group are of significant interest for applications in optoelectronics, particularly in the realm of non-linear optical (NLO) materials. The NLO response of a material is its ability to alter the properties of light passing through it, a phenomenon crucial for technologies like optical switching and frequency conversion. The presence of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system is a common molecular design strategy for enhancing NLO properties.

In this compound, the 4-nitrophenyl group acts as a strong electron-withdrawing group, while the ethyl-substituted imine can be considered part of the conjugated bridge. This intramolecular charge transfer character is a key requirement for second-order NLO activity. Studies on analogous Schiff bases have demonstrated that the presence of the nitro group can significantly enhance the optical properties of the molecule. While direct experimental data on the NLO properties of this compound are not yet widely available, the foundational molecular structure strongly suggests its potential as a candidate for the development of new NLO materials. Further research, including theoretical calculations and experimental measurements of its hyperpolarizability, would be instrumental in quantifying its NLO response and assessing its suitability for use in optoelectronic devices.

Corrosion Inhibition Materials: Understanding Adsorption and Surface Interaction Mechanisms on Metals

The development of effective corrosion inhibitors is a critical area of materials research, with significant economic and safety implications. Organic compounds, particularly those containing heteroatoms and π-electrons, are often excellent corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier. This compound possesses several structural features that make it a promising candidate for corrosion inhibition.

The primary mechanism of corrosion inhibition by such organic molecules involves their adsorption onto the metal surface. This adsorption can occur through several modes of interaction:

Electrostatic Interaction: In acidic solutions, the imine nitrogen can be protonated, leading to a positively charged species that can electrostatically interact with a negatively charged metal surface (due to the adsorption of anions from the corrosive medium).

Chemical Adsorption: The lone pair of electrons on the nitrogen atom of the imine group can be shared with the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond.

π-Electron Interactions: The π-electrons of the 4-nitrophenyl ring can interact with the metal surface, further strengthening the adsorption.

A study on a closely related compound, N,N´-(1,4-phenylene)bis(1-(4-nitrophenyl)methanimine), demonstrated significant corrosion inhibition for steel in a hydrochloric acid medium. This suggests that the 4-nitrophenylmethanimine moiety is effective in preventing corrosion. The formation of a protective film by this inhibitor was observed to act as a barrier, reducing the contact between the metal surface and the corrosive solution.

Quantum chemical calculations are a powerful tool for understanding the inhibitor-metal interaction at a molecular level. Parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), the energy gap (ΔE), and the dipole moment can provide insights into the efficiency of a corrosion inhibitor. A higher HOMO energy is associated with a greater ability of the molecule to donate electrons to the metal surface, while a lower LUMO energy indicates a greater ability to accept electrons from the metal. For this compound, such theoretical studies would be invaluable in elucidating its adsorption mechanism and predicting its inhibition efficiency.

Table 1: Key Molecular Features of this compound for Corrosion Inhibition and Their Potential Roles

| Molecular Feature | Potential Role in Corrosion Inhibition |

| Imine Group (C=N) | Protonation in acidic media for electrostatic interaction; lone pair on nitrogen for chemical adsorption via coordinate bonding. |

| 4-Nitrophenyl Group | π-electrons for enhanced adsorption on the metal surface; electron-withdrawing nature influences the electronic properties of the molecule. |

| Ethyl Group | May influence solubility and steric factors in the adsorption process. |

Exploration in Supramolecular Chemistry and Host-Guest Interactions in Catalysis

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Schiff bases are versatile building blocks in supramolecular chemistry due to their synthetic accessibility, structural diversity, and ability to coordinate with metal ions. mdpi.com

The this compound molecule possesses features that make it an interesting candidate for exploration in this field. The aromatic ring can participate in π-π stacking interactions, while the nitro group and the imine nitrogen can act as hydrogen bond acceptors. These non-covalent interactions can be harnessed to construct well-defined supramolecular architectures, such as macrocycles and cages.

In the context of catalysis, Schiff base metal complexes are widely used as catalysts in a variety of organic transformations. The imine ligand can be readily modified to tune the steric and electronic properties of the metal center, thereby influencing the catalytic activity and selectivity. While there is a vast body of research on Schiff base catalysts, the specific application of this compound in this domain is an area ripe for investigation. Its coordination to a metal center would create a complex whose catalytic properties could be explored in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.

Furthermore, the integration of such a Schiff base into a supramolecular host structure could lead to the development of novel catalytic systems. The host-guest interactions could be used to control substrate binding and orientation, potentially leading to enhanced reaction rates and selectivities, mimicking the principles of enzyme catalysis. The exploration of this compound in supramolecular assemblies and as a ligand in catalytic systems represents a promising avenue for future research.

Future Research Directions and Perspectives

Exploitation of Advanced Analytical Techniques for Real-Time Reaction Monitoring

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of (E)-N-Ethyl-1-(4-nitrophenyl)methanimine and other imines. Real-time reaction monitoring provides invaluable data for process control and optimization. Future research will likely focus on the broader application of the following techniques:

Spectroscopic Methods:

Raman Spectroscopy: Laser-induced Raman spectroscopy is a powerful tool for studying the kinetics of imine formation. koreascience.kriaea.orgsemanticscholar.org By monitoring the intensity of specific vibrational modes, such as the C=O stretching mode of the starting aldehyde, researchers can determine reaction rates and study the effects of substituents on the electronic properties of the imine product. koreascience.kriaea.orgsemanticscholar.org

Infrared (IR) Spectroscopy: In-situ Fourier-transform infrared (FT-IR) spectroscopy is another effective method for real-time monitoring of imine synthesis. researchgate.net It allows for the determination of reactant and product concentrations throughout the course of the reaction, providing kinetic data that can be used to model the reaction mechanism. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-line benchtop NMR spectroscopy offers a configurable platform for monitoring and controlling organic reactions in real time. researchgate.net This technique can provide detailed structural information and quantitative data on the progress of the reaction, enabling automated optimization of reaction conditions. researchgate.net

The integration of these advanced analytical techniques with automated reaction platforms represents a significant step towards the development of "self-driving laboratories" for chemical synthesis. researchgate.net

Expansion of Theoretical Models for Predictive Chemistry and Material Design

Computational chemistry plays an increasingly important role in understanding the properties and reactivity of molecules like this compound. Theoretical models can predict molecular structure, spectroscopic properties, and reaction mechanisms, guiding experimental design and accelerating the discovery of new materials.

Future research in this area will likely involve:

Density Functional Theory (DFT): DFT is a widely used quantum chemical method for studying the electronic structure and properties of molecules. researchgate.netresearchgate.net It can be used to optimize molecular geometries, simulate vibrational and electronic spectra (FT-IR, UV-Vis), and calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding reactivity and electronic behavior. researchgate.net

Solvation Models: The effect of the solvent on reaction mechanisms and equilibria is a critical factor in imine synthesis. researchgate.net Advanced continuum solvation models, such as the SMD model, which considers the full solute electron density, can provide a more accurate description of solvent effects. researchgate.net

Predicting Reaction Pathways: Theoretical models can be used to investigate different possible reaction pathways and determine the rate-determining steps. researchgate.net For example, in the formation of imines in aqueous solution, theoretical analysis can elucidate the roles of zwitterionic intermediates and the effect of pH on the reaction mechanism. researchgate.net

Cis/Trans Isomerism: The configuration of the C=N double bond can be investigated using theoretical methods to simulate UV-Vis spectra for different isomers. nih.gov This allows for the assignment of the experimentally observed stereochemistry. nih.gov

The continued development and application of these theoretical models will enhance our ability to predict the properties and behavior of imines, facilitating the rational design of new functional materials.

Interdisciplinary Approaches to Explore Novel Applications in Functional Materials

The versatility of the imine functional group makes it a valuable building block in a wide range of materials. wikipedia.org Future research will benefit from interdisciplinary collaborations to explore novel applications for compounds like this compound.

Potential areas for exploration include:

Synthesis of Heterocycles: Imines are key intermediates in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. wikipedia.orgnih.gov Multicomponent reactions involving imines provide a powerful tool for the rapid construction of complex molecular architectures. nih.gov

Covalent Adaptable Networks (CANs): The reversible nature of the imine bond makes it ideal for the development of dynamic materials such as vitrimers and self-healing polymers. mdpi.com These materials can be reprocessed and recycled, contributing to a more sustainable materials economy. mdpi.com The presence of the nitro group in this compound could also impart interesting electronic or optical properties to such polymers.

Biologically Active Compounds: The nitro group is a key feature in many biologically active compounds. mdpi.com The combination of the imine and nitrophenyl moieties in this compound suggests potential applications in medicinal chemistry, for example, as precursors to anticancer or antimicrobial agents. nih.govresearchgate.net

Molecular Switches and Sensors: The electronic properties of the nitrophenyl group can be sensitive to external stimuli, suggesting that imines containing this moiety could be explored for applications as molecular switches or sensors.

Q & A

Basic: What synthetic methodologies are effective for preparing (E)-N-Ethyl-1-(4-nitrophenyl)methanimine, and how do reaction conditions influence yield and purity?

Answer:

The synthesis involves a condensation reaction between ethylamine and 4-nitrobenzaldehyde under acidic or solvent-mediated conditions. Key methodologies include:

- Traditional Approach : Using butanol as a solvent at reflux (1–1.5 hours) achieves yields up to 91%, with purification via recrystallization (e.g., isopropanol) .

- Green Chemistry : Lemon juice as a bio-catalyst offers moderate purity (65–70%) but reduces environmental impact .

Critical factors: - Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require higher temperatures.

- Stoichiometry : A 1:1 amine-to-aldehyde ratio minimizes side products like unreacted aldehyde.

- Post-Synthesis Validation : Melting point analysis and ¹H NMR (δ ~8.5–8.6 ppm for the imine proton) confirm structural integrity .

Basic: Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Answer:

A multi-technique approach is required:

- ¹H NMR : Identifies the imine proton (δ ~8.5–8.6 ppm) and aromatic protons from the 4-nitrophenyl group (δ ~7.7–8.5 ppm) .

- FTIR : Confirms C=N stretching (~1600–1640 cm⁻¹) and nitro group vibrations (asymmetric: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹) .

- Elemental Analysis (CHNS) : Validates empirical formula consistency (e.g., C: 71.17%, H: 7.68%, N: 9.50%) .

- X-ray Crystallography : Resolves E-configuration and bond angles (e.g., C=N bond length ~1.28 Å) .

Advanced: How can researchers address inconsistencies between experimental spectroscopic data and computational predictions?

Answer:

Discrepancies arise from solvent effects or conformational flexibility. Mitigation strategies:

- Solvent Correction : Apply Polarizable Continuum Model (PCM) in DFT calculations to align theoretical NMR shifts with experimental DMSO-d6/CDCl₃ data .

- Conformational Sampling : Use molecular dynamics (MD) simulations to account for rotameric states affecting FTIR peaks .

- Hybrid Functionals : B3LYP-D3/6-311++G(d,p) improves agreement for vibrational frequencies and HOMO-LUMO gaps .

- Crystallographic Validation : Cross-check with SHELXL-refined X-ray structures for geometric accuracy .

Advanced: What computational models are reliable for studying electronic properties and reactivity?

Answer:

- DFT with Dispersion Corrections : ωB97X-D/cc-pVTZ predicts redox-active sites and electrostatic potential surfaces .

- Molecular Docking (AutoDock Vina) : Evaluates binding affinities to biological targets (e.g., enzymes) via scoring functions (ΔG < -6 kcal/mol preferred) .

- TD-DFT (CAM-B3LYP) : Models UV-Vis spectra by simulating π→π* and n→π* transitions .

- MD Simulations (GROMACS) : Assesses dynamic stability (RMSD < 3 Å over 100 ns) for drug-likeness profiling .

Advanced: How does SHELXL enhance crystallographic structural refinement accuracy?

Answer:

SHELXL optimizes refinement through:

- Twinned Data Handling : Deconvolutes overlapping reflections common in nitro-aromatic crystals .

- Hydrogen Placement : Automated riding models or difference Fourier maps position H atoms .

- Restraints : Geometric constraints (e.g., C-C bond lengths) ensure chemically plausible models .

- Validation Metrics : R1 < 0.05 and wR2 < 0.10 indicate high-confidence structures .

Basic: What are key considerations for green synthesis of this Schiff base?

Answer:

- Solvents : Ethanol or water balances polarity and eco-friendliness but may require longer reaction times .

- Catalysts : Acetic acid (1–5 mol%) accelerates dehydration without harsh conditions .

- Microwave Assistance : Reduces reaction time to 30–60 minutes while maintaining yields >85% .

- Lifecycle Assessment (LCA) : Evaluates waste generation and energy inputs for sustainability .

Advanced: How can molecular docking predict biological interactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.